3BP-3940

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C66H98N14O18S3 |

|---|---|

分子量 |

1471.8 g/mol |

IUPAC名 |

(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid |

InChI |

InChI=1S/C66H98N14O18S3/c1-3-4-16-69-66(98)73-49-40-100-38-45-29-44(37-99-28-17-68-54(83)33-75-20-22-76(34-55(84)85)24-26-78(36-57(88)89)27-25-77(23-21-75)35-56(86)87)30-46(31-45)39-101-41-50(65(96)97)72-60(91)48(32-43-10-6-5-7-11-43)71-59(90)47(14-15-53(67)82)70-62(93)58(42(2)81)74-61(92)51-12-8-18-79(51)64(95)52-13-9-19-80(52)63(49)94/h5-7,10-11,29-31,42,47-52,58,81H,3-4,8-9,12-28,32-41H2,1-2H3,(H2,67,82)(H,68,83)(H,70,93)(H,71,90)(H,72,91)(H,74,92)(H,84,85)(H,86,87)(H,88,89)(H,96,97)(H2,69,73,98)/t42-,47+,48+,49+,50+,51+,52+,58+/m1/s1 |

InChIキー |

YIDMKSPNGLLPRM-YRXFYUGDSA-N |

異性体SMILES |

CCCCNC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O |

正規SMILES |

CCCCNC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of 3BP-3940: A Targeted Radionuclide Therapy Approach to Cancer

For Immediate Release

A deep dive into the mechanism of action of 3BP-3940, a promising peptide-based radiopharmaceutical, reveals a highly targeted approach to cancer therapy by selectively delivering radiation to the tumor microenvironment. This in-depth guide synthesizes the current understanding of this compound for researchers, scientists, and drug development professionals, detailing its mode of action, preclinical and clinical data, and the experimental protocols underpinning its evaluation.

This compound is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2][3] This differential expression makes FAP an attractive target for cancer diagnosis and therapy.[4][5] The "theranostic" capability of this compound allows it to be labeled with different radionuclides for either diagnostic imaging (e.g., Gallium-68) or targeted radionuclide therapy (e.g., Lutetium-177), enabling both visualization and treatment of FAP-positive tumors.[1][6][7]

The fundamental mechanism of action of this compound lies in its ability to act as a delivery vehicle for cytotoxic radiation directly to the tumor stroma. By binding to FAP on CAFs, the attached radionuclide emits radiation that induces cellular damage and death in the immediate vicinity, thereby disrupting the supportive tumor microenvironment and inhibiting tumor growth.[2] This targeted approach aims to maximize anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.[3][7]

Signaling and Therapeutic Pathway

The therapeutic strategy of this compound revolves around the specific targeting of FAP-expressing CAFs. The following diagram illustrates the proposed signaling and therapeutic pathway.

Quantitative Preclinical and Clinical Data

The efficacy and safety of this compound have been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of FAP-Targeting Radioligands

| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Dose | Reference |

| PNT3087 | Mouse | 24% | 10 MBq | [8] |

| PNT3087 | Mouse | 57% | 40 MBq | [8] |

Note: PNT3087 is presented as a next-generation FAP-targeting radioligand with improved tumor retention, providing context for the therapeutic potential of this class of compounds.

Table 2: First-in-Human Study of [¹⁷⁷Lu]Lu-3BP-3940 in Patients with Advanced Solid Tumors

| Parameter | Value | Patient Cohort | Reference |

| Number of Patients | 28 | Advanced metastatic cancers (pancreas, breast, lung, etc.) | [2] |

| Administered Activity (¹⁷⁷Lu) | 12.6 ± 11.5 GBq (up to 43.1 GBq) | n=21 | [2] |

| Administered Activity (⁹⁰Y) | 9.8 ± 7.2 GBq (up to 25.7 GBq) | n=10 | [2] |

| Administered Activity (²²⁵Ac) | 15.2 ± 8.5 MBq (up to 33 MBq) | n=23 | [2] |

| Treatment Response | Objective responses observed in advanced metastatic adenocarcinomas and sarcomas | 28 | [2] |

| Safety | Well-tolerated without significant adverse effects | 28 | [2] |

Key Experimental Protocols

The development and validation of this compound as a radiopharmaceutical involve several critical experimental procedures.

Radiolabeling of this compound with Gallium-68

This protocol outlines the automated synthesis of [⁶⁸Ga]Ga-3BP-3940 for PET imaging.

Methodology:

-

Elution: A ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Trapping and Elution of ⁶⁸Ga³⁺: The eluted ⁶⁸Ga³⁺ is trapped on a cation exchange cartridge and subsequently eluted with a small volume of 5 M NaCl / 5.5 M HCl.

-

Labeling Reaction: The eluted ⁶⁸Ga³⁺ is added to a solution of this compound in a suitable buffer (e.g., sodium acetate) and heated at 85°C for a specified time.[7]

-

Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga³⁺ and impurities. The labeled peptide is retained on the cartridge.

-

Formulation: The purified [⁶⁸Ga]Ga-3BP-3940 is eluted from the SPE cartridge with ethanol and formulated in sterile saline for injection.

-

Quality Control: The final product undergoes rigorous quality control, including High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity, thin-layer chromatography (TLC) to assess for free gallium, pH measurement, and sterility testing.[6][7]

In Vitro Stability Assay

The stability of the radiolabeled this compound is crucial for its in vivo application.

Methodology:

-

Incubation: [¹⁷⁷Lu]Lu-3BP-3940 is incubated in human serum and saline at 37°C.[1]

-

Time Points: Aliquots are taken at various time points over a period corresponding to at least two half-lives of the radionuclide.[1]

-

Analysis: The percentage of intact radiolabeled peptide is determined at each time point using analytical techniques such as HPLC.

-

Results: Stability is typically expressed as the percentage of the radiopharmaceutical complex that remains intact over time. For [¹⁷⁷Lu]Lu-3BP-3940, complex stability was demonstrated to be >90% in human serum and saline.[1]

Biodistribution Studies in Animal Models

These studies are essential to understand the uptake and clearance of the radiopharmaceutical in vivo.

Methodology:

-

Animal Model: Typically, immunocompromised mice bearing xenograft tumors that express FAP are used.

-

Injection: A known amount of the radiolabeled this compound is injected, usually intravenously.

-

Tissue Harvesting: At predefined time points post-injection, animals are euthanized, and various organs and the tumor are excised and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ and the tumor is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the determination of tumor-to-background ratios.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

The Role of 3BP-3940 in FAP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3BP-3940 is a highly potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors. Its unique expression pattern makes FAP an attractive target for "theranostics," a combined therapeutic and diagnostic approach. This compound is designed for this purpose, capable of being chelated with radionuclides for both PET imaging (e.g., Gallium-68) and targeted radionuclide therapy (e.g., Lutetium-177). Preclinical and early clinical data suggest that this compound exhibits prolonged tumor retention and favorable biodistribution, positioning it as a promising candidate for the diagnosis and treatment of a wide array of FAP-positive malignancies. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase family. Under normal physiological conditions, FAP expression is minimal in adult tissues. However, it is significantly upregulated on activated fibroblasts, particularly CAFs, which are integral components of the tumor microenvironment in over 90% of epithelial cancers.[1] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to the degradation of the extracellular matrix (ECM), promoting tumor invasion, metastasis, and angiogenesis. Its selective expression on CAFs makes it an ideal target for anticancer therapies with a potentially high therapeutic index.

This compound: A Potent and Selective FAP Inhibitor

This compound is a cyclic peptide-based FAP inhibitor designed for high-affinity binding and prolonged retention within the tumor microenvironment.[2] Structurally similar to FAP-2286, this compound's design allows for stable chelation of various radionuclides.[3] This "theranostic" capability enables its use as both a diagnostic imaging agent when labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), and as a therapeutic agent when armed with a beta- or alpha-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu).[4]

Quantitative Analysis of FAP Inhibitor Potency

The potency of FAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce FAP enzymatic activity by 50%. While a specific IC50 value for this compound is not yet publicly available, its high potency is consistently reported. For comparative purposes, the IC50 values of other key FAP inhibitors are presented in Table 1.

| Inhibitor | IC50 (nM) | Target Species | Notes |

| UAMC1110 | 3.2[5] | Human FAP | A highly potent and selective small molecule inhibitor, often used as a reference compound. |

| FAPI-46 | 1.2 - 13.5[6] | Human FAP | A quinoline-based small molecule inhibitor developed for theranostic applications. |

| FAP-2286 | 2.7 - 3.2[6] | Human FAP | A cyclic peptide-based inhibitor structurally similar to this compound. |

| This compound | Not explicitly stated | Human FAP | Described as a "highly potent" peptide inhibitor with a structure related to FAP-2286. |

Table 1: Comparative Potency of FAP Inhibitors

Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effect by binding to and inhibiting the enzymatic activity of FAP on the surface of CAFs. This inhibition disrupts the remodeling of the tumor microenvironment and can interfere with key signaling pathways that promote cancer progression.

FAP-Mediated Signaling Pathways

FAP is implicated in the activation of several critical signaling cascades within the tumor microenvironment. By inhibiting FAP, this compound can modulate these pathways to suppress tumor growth and metastasis.

-

Transforming Growth Factor-β (TGF-β) Signaling: FAP can influence the activation of TGF-β, a potent cytokine that regulates cell growth, differentiation, and immune responses. In advanced cancers, TGF-β often promotes tumor progression by inducing epithelial-mesenchymal transition (EMT) and suppressing anti-tumor immunity. FAP inhibition can disrupt this pro-tumorigenic signaling.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. FAP has been shown to modulate this pathway, and its inhibition can lead to decreased cancer cell survival and proliferation.

-

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and invasion. FAP can influence FAK activity, thereby promoting cancer cell motility and metastasis. Inhibition of FAP can disrupt these processes.

Visualizing the Signaling Network

The following diagrams illustrate the key signaling pathways influenced by FAP and the inhibitory role of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound.

FAP Enzyme Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory potency of a compound against FAP enzymatic activity.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[7]

-

This compound and other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader (excitation ~380 nm, emission ~460 nm)

Procedure:

-

Prepare serial dilutions of this compound and other inhibitors in assay buffer.

-

In a 96-well plate, add the diluted inhibitors.

-

Add a solution of recombinant human FAP to each well containing the inhibitors and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity over time using a plate reader.

-

The rate of increase in fluorescence is proportional to FAP activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[8]

Radiolabeling of this compound

4.2.1. Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes the automated synthesis of [⁶⁸Ga]Ga-3BP-3940 for PET imaging.

Procedure:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

-

In an automated synthesis module, combine the ⁶⁸GaCl₃ eluate with this compound (typically 30-50 µg) in a suitable buffer (e.g., sodium acetate).[9][10]

-

Heat the reaction mixture at 85-98°C for 8-15 minutes.[9][10]

-

Purify the resulting [⁶⁸Ga]Ga-3BP-3940 using a solid-phase extraction (SPE) cartridge (e.g., C18 or Oasis HLB+).[10]

-

Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity and yield.[9]

4.2.2. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines the automated synthesis of [¹⁷⁷Lu]Lu-3BP-3940 for radionuclide therapy.[2]

Procedure:

-

In an automated synthesis module, combine ¹⁷⁷LuCl₃ with this compound in an ascorbic acid buffer containing gentisic acid.[2][11]

-

Heat the reaction mixture at approximately 85°C for 30 minutes.[2][11]

-

The final product is typically formulated in a saline solution.

-

Quality control is performed using radio-HPLC and radio-TLC to ensure high radiochemical purity.[2][11]

In Vivo Biodistribution Studies in Murine Models

These studies assess the distribution, accumulation, and clearance of radiolabeled this compound in a living organism.

Materials:

-

Tumor-bearing mice (e.g., xenograft models with FAP-positive tumors)

-

Radiolabeled this compound ([⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940)

-

Anesthetic

-

Gamma counter or PET/SPECT imaging system

Procedure:

-

Administer a known activity of radiolabeled this compound to tumor-bearing mice via intravenous injection.

-

At various time points post-injection, mice can be imaged using PET or SPECT to visualize the biodistribution of the tracer.

-

For quantitative ex vivo analysis, mice are euthanized at predefined time points.

-

Harvest tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Preclinical and Clinical Findings

Preclinical studies have demonstrated that radiolabeled this compound exhibits high tumor uptake and prolonged retention in FAP-positive tumor models.[3][11] First-in-human studies have confirmed these findings, showing intense accumulation of [⁶⁸Ga]Ga-3BP-3940 in primary tumors and metastases with a high tumor-to-background ratio.[11] The therapeutic counterpart, [¹⁷⁷Lu]Lu-3BP-3940, has also shown significant uptake and retention in tumor lesions in patients with various advanced cancers, with treatments being well-tolerated.[2] A phase 1 study of ¹⁷⁷Lu-FO-004, developed with this compound as the imaging agent, is ongoing in patients with advanced solid tumors (ACTRN12625000361404).[12]

| Parameter | [⁶⁸Ga]Ga-3BP-3940 (Imaging) | [¹⁷⁷Lu]Lu-3BP-3940 (Therapy) |

| Application | Positron Emission Tomography (PET) | Targeted Radionuclide Therapy |

| Tumor Uptake | High and rapid accumulation in FAP-positive tumors.[11] | Significant and prolonged retention in tumor lesions.[2] |

| Biodistribution | Favorable, with low uptake in non-target organs.[3] | Favorable, with manageable accumulation in clearance organs.[2] |

| Clinical Status | Used as an imaging agent in early-phase clinical trials.[12] | Investigated in early-phase clinical trials for various solid tumors.[2] |

Table 2: Summary of Preclinical and Clinical Data for Radiolabeled this compound

Conclusion

This compound represents a significant advancement in the field of FAP-targeted theranostics. Its high potency, selectivity, and favorable pharmacokinetic profile make it a promising candidate for both the diagnosis and treatment of a broad range of FAP-expressing cancers. The ability to use the same targeting molecule for both imaging and therapy allows for a personalized medicine approach, where patients can be selected for therapy based on the imaging results. As further clinical data becomes available, the role of this compound in the management of solid tumors will be more clearly defined, potentially offering a new and effective treatment modality for patients with high unmet medical needs.

References

- 1. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]

3BP-3940: A Technical Guide to a Potent FAP-Targeting Peptide for Theranostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

3BP-3940 is a novel, highly potent cyclic peptide antagonist of Fibroblast Activation Protein (FAP), a promising theranostic target in oncology. Its design for prolonged tumor retention and minimal uptake in healthy tissues makes it a compelling candidate for both diagnostic imaging and targeted radionuclide therapy. This technical guide provides a comprehensive overview of the structure, synthesis, and biological context of this compound, intended to support researchers and drug development professionals in their exploration of this and similar FAP-targeting agents.

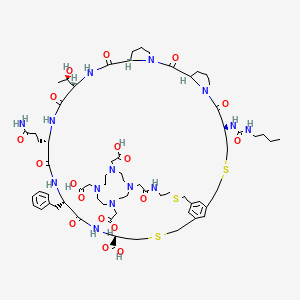

Peptide Structure and Composition

This compound is a cyclic peptide with a complex structure designed for high affinity and specificity to FAP. The core of the peptide is a cyclic heptapeptide, modified with a chelating agent for radiolabeling and an N-terminal capping group.

Amino Acid Sequence: nBu-CAyl-[Cys(tMeBn(DOTA-AET)-Pro-Pro-Thr-Gln-Phe-Cys]-OH

Molecular Formula: C₆₆H₉₈N₁₄O₁₈S₃

Molecular Weight: 1471.76 g/mol

The structure incorporates several key features:

-

Cyclic Core: The cyclic structure, formed by a disulfide bond between the two cysteine residues, provides conformational rigidity, which can contribute to higher binding affinity and stability in vivo compared to linear peptides.

-

DOTA Chelator: A 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) moiety is conjugated to the N-terminus. DOTA is a versatile chelator capable of stably coordinating a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

-

Hydrophobic and Polar Residues: The amino acid sequence includes a mix of hydrophobic (Pro, Phe) and polar (Thr, Gln) residues, which likely contribute to the specific binding interactions with the FAP active site.

Synthesis of this compound

The synthesis of a complex cyclic peptide like this compound is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS), cyclization, and conjugation of the chelator. While a specific, detailed protocol for this compound is not publicly available, a general methodology can be inferred from standard practices in peptide chemistry.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is chosen to anchor the C-terminal amino acid (Cysteine).

-

Chain Elongation: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. This involves repeated cycles of:

-

Deprotection: Removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain.

-

Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus. Common coupling reagents include HBTU, HATU, or DIC/Oxyma.

-

-

Cleavage from Resin: Once the linear peptide sequence is assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acid side chains.

-

Cyclization: The linear peptide is subjected to conditions that promote the formation of a disulfide bond between the two cysteine residues, leading to the cyclic structure. This is often achieved through oxidation in a dilute aqueous solution.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Chelator Conjugation: The purified cyclic peptide is then reacted with a suitable derivative of the DOTA chelator to form the final this compound conjugate.

-

Final Purification and Characterization: The final product is purified by RP-HPLC and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action: Targeting the FAP Signaling Pathway

This compound exerts its effect by targeting Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while its expression in healthy adult tissues is very limited. This differential expression makes FAP an attractive target for cancer therapy and imaging.

The enzymatic activity of FAP is implicated in the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis. FAP can also influence tumor growth and angiogenesis through various signaling pathways. By binding to FAP, this compound can inhibit its enzymatic activity and, when radiolabeled, deliver a cytotoxic payload directly to the tumor microenvironment.

Key signaling pathways influenced by FAP include:

-

PI3K/AKT Pathway: FAP expression has been shown to activate the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[1]

-

TGF-β Signaling: FAP can modulate the tumor microenvironment by influencing TGF-β signaling, a key pathway in fibrosis and immune suppression.

-

ECM Remodeling: FAP's proteolytic activity on components of the extracellular matrix, such as gelatin and type I collagen, directly contributes to tissue remodeling that supports tumor invasion and metastasis.[1]

Quantitative Data

The following tables summarize key quantitative data related to the radiolabeling and performance of this compound.

Table 1: Radiolabeling Efficiency of this compound

| Radiometal | Precursor Amount | Reaction Temperature (°C) | Radiochemical Purity (RCP) | Radiochemical Yield (RCY) | Reference |

| ⁶⁸Ga | 50 µg | 85 | ≥97% | 93.1 ± 5.7% | [2] |

| ¹⁷⁷Lu | 37-50 µg/GBq | 85 | 96.8 ± 1.2% | 91.5 ± 9.1% | [2] |

Table 2: In Vitro Stability of Radiolabeled this compound

| Compound | Medium | Incubation Time | Stability | Reference |

| [⁶⁸Ga]Ga-3BP-3940 | Human Serum | 2 hours | >90% | [3] |

| [¹⁷⁷Lu]Lu-3BP-3940 | Human Serum | Two half-lives | >90% | [3] |

Conclusion

This compound is a promising FAP-targeting peptide with significant potential for both cancer diagnosis and therapy. Its robust chemical structure, efficient radiolabeling characteristics, and high affinity for its target make it a valuable tool for researchers and clinicians. Further investigation into its detailed binding kinetics and in vivo efficacy will continue to elucidate its full therapeutic potential.

References

The Discovery and Development of 3BP-3940: A Theranostic Agent Targeting Fibroblast Activation Protein

Introduction

3BP-3940 is a novel, highly potent, and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target in oncology.[1] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide array of solid tumors, while its expression in healthy adult tissues is limited.[2][3] This differential expression profile makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound has been specifically engineered for prolonged tumor retention and low uptake in healthy organs, addressing a key limitation of earlier FAP-targeting agents.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by binding to FAP on the surface of CAFs within the tumor microenvironment. CAFs play a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the anti-tumor immune response. By targeting FAP, this compound can be used to deliver diagnostic or therapeutic radionuclides directly to the tumor stroma, thereby enabling both visualization of FAP-expressing tumors and targeted destruction of the supportive tumor microenvironment.

The signaling pathways influenced by FAP are complex and contribute to a pro-tumorigenic environment. FAP's enzymatic activity and its interaction with other cell surface proteins can activate downstream signaling cascades that promote cell proliferation, migration, and invasion.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Study of Therapeutic Efficacy of a New Russian Radiopharmaceutical 177Lu-DOTA-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 3BP-3940: A FAP-Targeted Theranostic Agent

Disclaimer: Publicly available preclinical data on the direct anti-proliferative or cytotoxic efficacy of 3BP-3940, such as IC50 values from in vitro studies or quantitative tumor growth inhibition from in vivo models, is limited. The following technical guide summarizes the available preclinical and manufacturing data for this compound, focusing on its development as a theranostic agent for targeting Fibroblast Activation Protein (FAP).

Introduction

This compound is a highly potent and selective peptide inhibitor targeting Fibroblast Activation Protein (FAP), a cell surface protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous solid cancers.[1] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications, embodying the "theranostic" paradigm of simultaneous diagnosis and treatment.[1]

Mechanism of Action

The therapeutic and diagnostic efficacy of this compound is predicated on its ability to specifically bind to FAP on CAFs.

-

Diagnostic (⁶⁸Ga-3BP-3940): When labeled with ⁶⁸Ga, a positron-emitting radionuclide, this compound allows for the non-invasive visualization of FAP-expressing tumors throughout the body using PET imaging. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner to generate a three-dimensional image of tracer distribution.

-

Therapeutic (¹⁷⁷Lu-3BP-3940): Labeled with ¹⁷⁷Lu, a beta- and gamma-emitting radionuclide, this compound delivers a localized cytotoxic radiation dose to FAP-expressing cells and the surrounding tumor microenvironment. The beta particles emitted by ¹⁷⁷Lu have a short tissue penetration range, leading to DNA damage and cell death in the targeted cancer cells while minimizing damage to healthy tissues. The co-emitted gamma photons can be used for single-photon emission computed tomography (SPECT) to monitor the biodistribution of the therapeutic agent.

CAFs, and by extension FAP, are implicated in promoting tumor growth, invasion, metastasis, and immunosuppression through various signaling pathways, including the STAT3-CCL2 signaling axis.[2] By targeting FAP, this compound-based radioligand therapy aims to disrupt the tumor-promoting functions of the stroma.

Data Presentation

Table 1: Automated Radiosynthesis Parameters and Quality Control for ⁶⁸Ga-3BP-3940

| Parameter | Value | Reference |

| Radiolabeling | ||

| Precursor Amount | 50 µg | Greifenstein et al., 2023 |

| Buffer | 0.7 M Sodium Acetate (pH 5.5) | Greifenstein et al., 2023 |

| Reaction Temperature | 85°C | Greifenstein et al., 2023 |

| Reaction Time | 20 minutes | Greifenstein et al., 2023 |

| Quality Control | ||

| Radiochemical Purity (RCP) | ≥97% | Greifenstein et al., 2023 |

| Mean RCP (Routine Production, n=25) | 97.7 ± 0.9% | Greifenstein et al., 2023 |

| Radiochemical Yield (RCY), decay-corrected | ≥90% | Greifenstein et al., 2023 |

| Mean RCY (Validation, n=3) | 94.8 ± 4.5% | Greifenstein et al., 2023 |

| Molar Activity | 9 - 29 MBq/nmol | Greifenstein et al., 2023 |

Table 2: Automated Radiosynthesis Parameters and Quality Control for ¹⁷⁷Lu-3BP-3940

| Parameter | Value | Reference |

| Radiolabeling | ||

| Precursor Amount | 37-50 µg/GBq | Greifenstein et al., 2023 |

| Buffer | 0.1 M Ascorbic Acid with Gentisic Acid (pH 4.5) | MedChemExpress |

| Reaction Temperature | 85°C | MedChemExpress |

| Reaction Time | 30 minutes | MedChemExpress |

| Quality Control | ||

| Mean RCP (Routine Production, n=14) | 96.8 ± 1.2% | Greifenstein et al., 2023 |

| Mean RCY (Routine Production, n=14) | 91.5 ± 9.1% | Greifenstein et al., 2023 |

| Starting Activity Range | 5.7 - 35 GBq | Greifenstein et al., 2023 |

Table 3: In Vitro Stability of Radiolabeled this compound

| Compound | Medium | Incubation Time | Stability | Reference |

| ⁶⁸Ga-3BP-3940 | Human Serum | 2 hours | >90% | MedChemExpress |

| ⁶⁸Ga-3BP-3940 | Saline | 2 hours | >90% | MedChemExpress |

| ¹⁷⁷Lu-3BP-3940 | Human Serum | Two half-lives of ¹⁷⁷Lu | >90% | MedChemExpress |

| ¹⁷⁷Lu-3BP-3940 | Saline | Two half-lives of ¹⁷⁷Lu | >90% | MedChemExpress |

Experimental Protocols

Automated Synthesis of [⁶⁸Ga]Ga-3BP-3940

The radiosynthesis of [⁶⁸Ga]Ga-3BP-3940 was performed in an automated process utilizing a cassette-based module. The process was optimized to achieve high radiochemical yields and purity.

-

Elution: ⁶⁸Ge/⁶⁸Ga generator was eluted with 0.1 M HCl.

-

Trapping: The eluate containing ⁶⁸GaCl₃ was passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.

-

Elution of ⁶⁸Ga: The trapped ⁶⁸Ga³⁺ was eluted from the cartridge into a reaction vessel.

-

Radiolabeling: 50 µg of the this compound precursor in a sodium acetate buffer (0.7 M, pH 5.5) was added to the reaction vessel. The mixture was heated to 85°C for 20 minutes.

-

Purification: The reaction mixture was passed through a C18 cartridge to trap the labeled peptide, while unreacted ⁶⁸Ga and other hydrophilic impurities were washed away.

-

Formulation: The purified [⁶⁸Ga]Ga-3BP-3940 was eluted from the C18 cartridge with an ethanol/water mixture and formulated in a saline solution for injection.

-

Quality Control: The final product was analyzed by radio-HPLC and radio-TLC to determine radiochemical purity.

Automated Synthesis of [¹⁷⁷Lu]Lu-3BP-3940

The synthesis of the therapeutic counterpart, [¹⁷⁷Lu]Lu-3BP-3940, followed a similar automated process.

-

Precursor Preparation: A solution of this compound precursor (37-50 µg per GBq of ¹⁷⁷Lu) was prepared.

-

Radiolabeling: The precursor was mixed with ¹⁷⁷LuCl₃ in an ascorbic acid buffer containing gentisic acid (pH 4.5). The reaction mixture was heated at 85°C for 30 minutes.

-

Purification: The reaction mixture was purified using a solid-phase extraction cartridge to remove unchelated ¹⁷⁷Lu.

-

Formulation: The purified [¹⁷⁷Lu]Lu-3BP-3940 was formulated in a sterile solution suitable for intravenous administration.

-

Quality Control: Radiochemical purity was assessed by radio-HPLC. Other quality control measures included visual inspection, pH measurement, and sterility testing.

First-in-Human Experience

A first-in-human study provided initial insights into the clinical utility of this compound.

-

Diagnostic Imaging: A patient with pancreatic adenocarcinoma received 150 MBq of [⁶⁸Ga]Ga-3BP-3940 (17 µg of peptide). PET/CT imaging performed 60 minutes post-injection showed intense accumulation in the primary tumor and liver metastases.

-

Therapeutic Application: The same patient was administered 9.7 GBq of [¹⁷⁷Lu]Lu-3BP-3940 (388 µg of peptide). SPECT/CT imaging at 15.3 hours post-injection confirmed prolonged retention of the therapeutic agent in the tumor lesions. No adverse or clinically detectable pharmacologic effects were observed.

Conclusion

The available preclinical data for this compound strongly support its development as a FAP-targeted theranostic agent. The automated radiosynthesis processes for both the diagnostic (⁶⁸Ga-labeled) and therapeutic (¹⁷⁷Lu-labeled) forms are robust, yielding products with high radiochemical purity and stability. While quantitative preclinical efficacy studies are not extensively reported in the public domain, the high target affinity and favorable retention characteristics observed in the first-in-human use case are promising indicators of its potential clinical utility in a variety of FAP-positive solid tumors. Further clinical investigations are warranted to fully elucidate the efficacy and safety profile of this novel theranostic pair.

References

3BP-3940: A Technical Guide to a Novel Theranostic Agent in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of precision oncology is continually evolving, with a significant focus on theranostic agents that combine diagnostic imaging and targeted radionuclide therapy. 3BP-3940 is an emerging and highly potent peptide-based radiopharmaceutical targeting Fibroblast Activation Protein (FAP), a promising pan-cancer marker. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and clinical applications, with a focus on quantitative data and experimental protocols for researchers and drug development professionals.

Core Concept: Targeting the Tumor Microenvironment

Unlike many targeted therapies that focus on cancer cells themselves, this compound targets Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.[1][2] CAFs are a critical component of the tumor stroma and are known to play a major role in cancer growth, invasion, and metastasis.[3] FAP is highly expressed on the surface of CAFs in a wide variety of malignancies, including pancreatic, breast, lung, and colorectal cancers, while its expression in healthy tissues is negligible.[3][4] This differential expression makes FAP an attractive target for delivering diagnostic and therapeutic radionuclides with high tumor-to-background ratios.[5] this compound is a cyclic peptide designed for prolonged tumor retention and low uptake in healthy organs, addressing a key limitation of earlier FAP-targeting compounds.[2][4][6]

Theranostic Applications of this compound

This compound's versatility lies in its ability to be chelated with various radionuclides for different clinical applications. The DOTA conjugate of the FAP-binding peptide allows for labeling with:

-

Gallium-68 (⁶⁸Ga): For diagnostic PET/CT imaging to identify FAP-positive tumors and select patients for FAP-targeted therapy.[7]

-

Lutetium-177 (¹⁷⁷Lu): A beta-emitter for targeted radionuclide therapy.[2][4]

-

Yttrium-90 (⁹⁰Y) and Actinium-225 (²²⁵Ac): More potent beta and alpha emitters, respectively, for therapeutic applications, including in TANDEM therapy approaches.[7][8]

The theranostic approach involves initial imaging with ⁶⁸Ga-3BP-3940 to confirm FAP expression in tumors, followed by therapy with this compound labeled with a therapeutic radioisotope.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Radiolabeling and Quality Control of this compound

| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 | Reference |

| Precursor Amount | 50 µg | 50 µg | [9] |

| Radiolabeling Temperature | 85°C | Not Specified | [6][9] |

| Reaction Time | < 20 minutes | Not Specified | [9] |

| Mean Radiochemical Yield (RCY) | 94.8 ± 4.5% | 91.5 ± 9.1% | [6][9] |

| Mean Radiochemical Purity (RCP) | ≥ 97.0% | 96.8 ± 1.2% | [6][9] |

| In Vitro Stability (Human Serum, 2 half-lives) | > 90% | > 90% | [1][9] |

Table 2: First-in-Human Dosimetry of ¹⁷⁷Lu-3BP-3940 in Pancreatic Cancer

| Organ | Absorbed Radiation Dose (mGy/GBq) | Reference |

| Brain | 37 | [5] |

| Lungs | 168 | [5] |

| Healthy Liver Tissue | 86 | [5] |

| Pancreas | 142 | [5] |

| Kidneys | Very low accumulation (SUVmean 1.4-2.8 with ⁶⁸Ga) | [7] |

Table 3: Preliminary Clinical Response to this compound Radiopharmaceutical Therapy (FRT)

| Cancer Types | Number of Patients | Treatment Regimen | Response Evaluation (after 2 cycles, n=33) | Reference |

| 21 distinct malignancies (including pancreatic, breast, lung) | 88 | ¹⁷⁷Lu-, ⁹⁰Y-, and/or ²²⁵Ac-3BP-3940 | Complete Remission (CR): 1 (3.0%)Partial Remission (PR): 17 (51.5%)Stable Disease (SD): 5 (15.2%)Progressive Disease (PD): 10 (30.3%) | [5] |

| Sarcoma | 6 | ¹⁷⁷Lu-, ⁹⁰Y-, and/or ²²⁵Ac-3BP-3940 | Partial Response: 1Partial Response then Progression: 1Stable Disease: 1Progressive Disease: 1Partial/Mixed Response: 2 | [8] |

Key Experimental Protocols

Automated Radiolabeling of ⁶⁸Ga-3BP-3940

This protocol is based on an automated process using a cassette-based module.[6]

-

Preparation: A sterile cassette is mounted on the synthesis module. A vial containing 50 µg of this compound is connected to the appropriate port.

-

⁶⁸Ge/⁶⁸Ga Generator Elution: The generator is eluted with HCl to obtain ⁶⁸GaCl₃.

-

Trapping and Purification: The ⁶⁸GaCl₃ is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions. The cartridge is then washed with sterile water.

-

Elution of ⁶⁸Ga: The purified ⁶⁸Ga³⁺ is eluted from the cartridge into the reaction vessel using a small volume of a suitable eluent.

-

Labeling Reaction: The this compound precursor is added to the reactor containing the ⁶⁸Ga³⁺. The reaction mixture is heated to 85°C for a specified duration.

-

Purification of ⁶⁸Ga-3BP-3940: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to trap the labeled peptide. The cartridge is washed with sterile water to remove unreacted ⁶⁸Ga³⁺.

-

Final Formulation: The purified ⁶⁸Ga-3BP-3940 is eluted from the SPE cartridge with an ethanol/water mixture and collected in a sterile vial containing a saline solution for injection.

Quality Control using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for ensuring the radiochemical purity of the final product.[4][6]

-

System: An HPLC system equipped with a suitable C18 column, a UV detector, and a radioactivity detector.

-

Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% trifluoroacetic acid (TFA) and Solvent B: acetonitrile with 0.1% TFA.

-

Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is run over a specified time to separate the components.

-

Detection: The UV detector is used to identify the unlabeled precursor and the non-radioactive labeled compound, while the radioactivity detector measures the retention time of the radiolabeled product and any radiochemical impurities.

-

Analysis: The retention time of the main radioactive peak is compared to a reference standard to confirm the identity of ⁶⁸Ga-3BP-3940. The radiochemical purity is calculated by integrating the area of the product peak and dividing it by the total integrated area of all radioactive peaks. For [⁶⁸Ga]Ga-3BP-3940, the product peak has a retention time of approximately 6.2 minutes, while the unlabeled peptide has a retention time of around 5.9 minutes.[6]

In Vitro Stability Assay

-

Incubation: A known amount of the radiolabeled this compound is incubated in human serum and in saline at 37°C.

-

Sampling: Aliquots are taken at various time points over a period equivalent to at least two half-lives of the radionuclide.

-

Analysis: The radiochemical purity of each sample is determined using HPLC or thin-layer chromatography (TLC) to quantify the percentage of intact radiolabeled peptide.

-

Results: For both ⁶⁸Ga-3BP-3940 and ¹⁷⁷Lu-3BP-3940, the complex stability has been shown to be greater than 90% under these conditions.[1]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]

- 4. researchgate.net [researchgate.net]

- 5. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled this compound in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Targeted Radiotherapy using cancer-associated fibroblasts as target in solid tumors: first clinical experience with the 177Lu-, 225Ac- and 90Y-labeled peptide this compound (single isotope and TANDEM) targeting the Fibroblast Activating Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. Synergistic Therapeutic Outcomes of FAP-Targeted Radiopharmaceutical Therapy with 177Lu-, 90Y-, and 225Ac-Labeled this compound in Combination with Immunothery, Chemotherapy and other Targeted Therapies for Sarcoma Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. A highly potent FAP-targeting peptide for theranostics: production, validation and first in human experience with Ga-68 and Lu-177 this compound | Journal of Nuclear Medicine [jnm.snmjournals.org]

Unraveling the Selectivity of 3BP-3940 for Fibroblast Activation Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3BP-3940 is a potent and highly selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers. This unique expression profile, with limited presence in healthy tissues, makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. The selectivity of FAP inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides an in-depth analysis of the selectivity of this compound for FAP, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: Quantitative Selectivity of FAP Inhibitors

The selectivity of FAP inhibitors is determined by comparing their inhibitory activity against FAP to that against other closely related proteases, such as Dipeptidyl Peptidase-4 (DPP4), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Endopeptidase (PREP). The following table summarizes the inhibitory activity (pIC50) of compounds structurally related to this compound against FAP, PREP, and DPP4, as disclosed in the patent literature from 3B Pharmaceuticals. A higher pIC50 value indicates greater potency.

| Compound ID | FAP (pIC50) | PREP (pIC50) | DPP4 (pIC50) |

| Compound A | > 8.0 | < 6.0 | < 6.0 |

| Compound B | 7.1 - 8.0 | < 6.0 | < 6.0 |

| Compound C | 6.1 - 7.0 | < 6.0 | < 6.0 |

| Compound D | < 6.0 | < 6.0 | < 6.0 |

Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). The data is presented in categories as disclosed in the source patent WO2021005125A1. Specific compound structures corresponding to A, B, C, and D are detailed within the patent.

Experimental Protocols: Determining Protease Inhibition

The following methodologies are representative of the assays used to determine the inhibitory activity of compounds like this compound against FAP and other related proteases.

FAP Protease Activity Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAP.

Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Microplate reader capable of fluorescence detection

Protocol:

-

Prepare a solution of recombinant human FAP in the assay buffer.

-

Serially dilute the test compounds to create a range of concentrations.

-

In a microplate, add the FAP solution to wells containing either the test compound or vehicle control (DMSO).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence signal is proportional to the enzymatic activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PREP and DPP4 Selectivity Assays

To assess the selectivity of the inhibitors, similar protease activity assays are performed for PREP and DPP4.

Key Modifications:

-

Enzyme: Recombinant human PREP or recombinant human DPP4 is used instead of FAP.

-

Substrate: A fluorogenic substrate specific for PREP (e.g., Z-Gly-Pro-AMC) or DPP4 (e.g., Gly-Pro-AMC) is utilized.

-

Assay Buffer: The buffer composition may be optimized for the specific enzyme's activity (e.g., 25 mM Tris, pH 8.0 for DPP4).[1]

The remainder of the protocol follows the same principles as the FAP protease activity assay to determine the IC50 values for the test compounds against PREP and DPP4.

Mandatory Visualizations

Signaling and Inhibition Pathway

The following diagram illustrates the central role of FAP in the tumor microenvironment and its inhibition by this compound.

References

3BP-3940: A Comprehensive Technical Guide to a Next-Generation Theranostic Agent for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3BP-3940, a novel peptide-based radiopharmaceutical with significant potential as a cancer therapeutic. This compound targets Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors. This document details the mechanism of action, preclinical and clinical data, and experimental protocols associated with this compound. Quantitative data are summarized in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target for cancer therapy due to its limited expression in healthy adult tissues and significant upregulation in the stroma of over 90% of epithelial cancers, including pancreatic, breast, lung, and colorectal carcinomas.[1] Cancer-associated fibroblasts expressing FAP play a crucial role in tumor growth, invasion, and metastasis. This compound is a highly potent and selective peptide inhibitor of FAP designed for theranostic applications.[2] It can be labeled with diagnostic radionuclides like Gallium-68 (Ga-68) for PET imaging or therapeutic radionuclides such as Lutetium-177 (Lu-177), Yttrium-90 (Y-90), and Actinium-225 (Ac-225) for targeted radionuclide therapy.[2][3]

Mechanism of Action

This compound exerts its therapeutic effect by binding with high affinity to FAP on the surface of CAFs. This targeted delivery of radionuclides enables localized radiation to the tumor microenvironment, minimizing off-target toxicity.

FAP Signaling Pathway in Cancer-Associated Fibroblasts

FAP expression on CAFs is associated with an inflammatory phenotype that promotes tumor growth and immunosuppression. One of the key signaling pathways initiated by FAP involves the activation of STAT3 and the subsequent upregulation of CCL2. This signaling cascade leads to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, contributing to an immunosuppressive milieu.

Experimental Protocols

Automated Radiolabeling of this compound

A robust and automated process for radiolabeling this compound is crucial for clinical applications. The following protocols are based on established methods.[2][3]

3.1.1. [⁶⁸Ga]Ga-3BP-3940 Synthesis

-

Apparatus: Automated cassette-based module (e.g., Trasis mini-All-in-One).

-

Precursor: 50 µg of this compound.

-

Buffer: 2 mL of 0.7 M sodium acetate, pH 5.5.

-

Reaction Conditions: The reaction is carried out at 85°C for 20 minutes in a total labeling volume of 7 mL.[2]

-

Purification: The final product is purified using a suitable cartridge.

-

Quality Control: Radiochemical purity is assessed by radio-HPLC and radio-TLC.[3]

3.1.2. [¹⁷⁷Lu]Lu-3BP-3940 Synthesis

-

Apparatus: Automated cassette-based module (e.g., Trasis mini-All-in-One).

-

Precursor: 37-50 µg of this compound per GBq of Lutetium-177.

-

Buffer: 1.2 mL of 0.1 M ascorbic acid solution containing 30 mg gentisic acid, pH 4.5.[2]

-

Reaction Conditions: The reaction is performed at 85°C for 30 minutes.[2]

-

Purification: The final product is purified using a suitable cartridge.

-

Quality Control: Radiochemical purity is determined by radio-HPLC and radio-TLC.[3]

Quantitative Data

Radiochemical Purity and Yield

The automated synthesis processes for both [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940 consistently produce high radiochemical purity (RCP) and radiochemical yield (RCY).

| Radiopharmaceutical | Radiochemical Purity (RCP) | Radiochemical Yield (RCY) |

| [⁶⁸Ga]Ga-3BP-3940 | ≥97% (Average: 97.7 ± 0.9%)[2] | ≥90% (Decay-corrected average: 93.1%)[2] |

| [¹⁷⁷Lu]Lu-3BP-3940 | Average: 97.5 ± 1.4% (Process Validation)[2] | Average: 94.4 ± 1.6% (Process Validation)[2] |

| Average: 96.8 ± 1.2% (Routine Production)[2] | Average: 91.5 ± 9.1% (Routine Production)[2] |

In Vitro Stability

Both [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940 demonstrate high stability in human serum and saline at 37°C, with over 90% complex stability observed over two half-lives of the respective isotopes, indicating no significant release of the radioactive metal.[2]

Clinical Studies

First-in-human studies have demonstrated the feasibility and safety of this compound for both imaging and therapy in patients with advanced metastatic cancers. A notable study investigated the use of this compound labeled with Lu-177, Y-90, and Ac-225.[3] A phase 1 study of a related compound, ¹⁷⁷Lu-FO-004, which utilizes this compound as the imaging agent, is registered under the trial identifier ACTRN12625000361404.[4]

Patient Demographics and Treatment Overview (n=28)

| Characteristic | Value |

| Number of Patients | 28 |

| Gender | 16 Men, 12 Women |

| Mean Age (years) | 59.4 ± 10.5 |

| Cancer Types | Pancreas (PDAC), Breast, Lung, Esophagus, Hepatocellular, Colon, Appendix, Ovary, Bowel Sarcoma |

Data from a study on advanced metastatic cancers.[3]

Radionuclide Dosing

| Radionuclide | Cumulative Activity (Mean ± SD) | Number of Patients | Maximum Activity |

| ¹⁷⁷Lu | 12.6 ± 11.5 GBq | 21 | 43.1 GBq |

| ⁹⁰Y | 9.8 ± 7.2 GBq | 10 | 25.7 GBq |

| ²²⁵Ac | 15.2 ± 8.5 MBq | 23 | 33 MBq |

Data from a study on advanced metastatic cancers.[3]

Treatment Response (n=28)

| Response Category | Percentage of Patients |

| Complete Remission (CR) | 4% |

| Partial Remission (PR) | 14% |

| Mixed Pattern | 11% |

| Stable Disease (SD) | 11% |

| Progressive Disease (PD) | 32% |

| To be Evaluated | 29% |

Data from a study on advanced metastatic cancers.[3]

Safety and Tolerability

In the first-in-human study, [¹⁷⁷Lu]Lu-3BP-3940 was well-tolerated with no adverse or clinically detectable pharmacologic effects observed.[2] A larger study with 88 patients reported the following adverse events:

| Adverse Event | Percentage of Patients |

| Pain | 16% |

| Nausea | 13% |

| Vomiting | 7% |

| Headache | 2% |

| Diarrhea | 3% |

| Temporary Fever | 2% |

| Partial Alopecia | 8% |

| Intensified Fatigue | 7% |

Data from a study with 88 patients with advanced metastatic solid cancers.[5]

Conclusion

This compound represents a promising FAP-targeted theranostic agent with the potential to significantly impact the treatment landscape for a variety of solid tumors. Its high potency, amenability to labeling with both diagnostic and therapeutic radionuclides, and favorable safety profile observed in early clinical studies underscore its potential as a valuable tool in precision oncology. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this innovative treatment modality.

References

- 1. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]

- 3. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]

- 5. medchemexpress.com [medchemexpress.com]

Initial In Vitro Studies of 3BP-3940: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3BP-3940 is a potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous solid cancers.[1][2][3] Due to its limited expression in healthy tissues, FAP has emerged as a promising target for cancer diagnosis and therapy. This compound has been primarily investigated for its theranostic potential when labeled with radionuclides such as Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1][2][3] This document provides a comprehensive summary of the initial in vitro studies of this compound, focusing on its radiochemical characterization and providing detailed experimental protocols relevant to its evaluation. While direct quantitative in vitro pharmacological data for the unlabeled this compound is not extensively available in the public domain, this guide infers and presents standardized protocols for its characterization based on studies of similar FAP inhibitors.

Core Compound and Target Information

| Parameter | Description | Reference(s) |

| Compound Name | This compound | [1][2] |

| Target | Fibroblast Activation Protein (FAP) | [1][2] |

| Compound Type | Peptide-based inhibitor | [3] |

| Primary Application | Theranostics (Imaging and Radionuclide Therapy) | [1][2] |

Quantitative Data Summary

The majority of the available in vitro data for this compound pertains to the stability and radiochemical properties of its radiolabeled conjugates, [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940.

Table 1: In Vitro Stability of Radiolabeled this compound

| Compound | Incubation Conditions | Duration | Complex Stability | Reference(s) |

| [⁶⁸Ga]Ga-3BP-3940 | Human Serum (HS) at 37°C | Two half-lives of ⁶⁸Ga | >90% | [1] |

| [⁶⁸Ga]Ga-3BP-3940 | Saline (NaCl) at 37°C | Two half-lives of ⁶⁸Ga | >90% | [1] |

| [¹⁷⁷Lu]Lu-3BP-3940 | Human Serum (HS) at 37°C | Two half-lives of ¹⁷⁷Lu | >90% | [1] |

| [¹⁷⁷Lu]Lu-3BP-3940 | Saline (NaCl) at 37°C | Two half-lives of ¹⁷⁷Lu | >90% | [1] |

Table 2: Radiochemical Purity and Yield of Radiolabeled this compound

| Compound | Parameter | Value | Reference(s) |

| [⁶⁸Ga]Ga-3BP-3940 | Radiochemical Purity (RCP) | >95% | [1] |

| [¹⁷⁷Lu]Lu-3BP-3940 | Radiochemical Purity (RCP) | >95% | [1] |

Signaling Pathways and Experimental Workflows

Fibroblast Activation Protein (FAP) Signaling Pathway

FAP is known to contribute to tumor progression through various signaling pathways. Inhibition of FAP by this compound is expected to modulate these pathways, thereby reducing tumor cell proliferation, migration, and invasion. The precise downstream effects of this compound on these pathways are a key area for further in vitro investigation.

Caption: FAP signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a FAP inhibitor like this compound.

Caption: Workflow for the in vitro characterization of this compound.

Experimental Protocols

Automated Radiolabeling of this compound with Gallium-68

This protocol describes the automated synthesis of [⁶⁸Ga]Ga-3BP-3940.[3]

Materials:

-

This compound precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

Automated synthesis module

-

Sodium acetate buffer (0.7 M, pH 5.5)

-

Saline (0.9% NaCl)

-

Sterile vials

Procedure:

-

Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator.

-

Transfer the ⁶⁸Ga eluate to the automated synthesis module.

-

Add 50 µg of this compound precursor to the reaction vessel.

-

Add 2 mL of sodium acetate buffer (0.7 M, pH 5.5) to the reaction vessel for a total labeling volume of 7 mL.

-

Heat the reaction mixture at 85°C for 20 minutes.

-

After cooling, formulate the final product in saline.

-

Perform quality control using HPLC to determine radiochemical purity.

In Vitro Stability Assay of Radiolabeled this compound

This protocol is for assessing the stability of [⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940 in human serum and saline.[1]

Materials:

-

Radiolabeled this compound ([⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940)

-

Human serum (freshly prepared)

-

Saline (0.9% NaCl)

-

Incubator at 37°C

-

HPLC system for analysis

Procedure:

-

Add a known amount of radiolabeled this compound to separate vials containing human serum and saline.

-

Incubate the vials at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes for ⁶⁸Ga; 0, 24, 48, 72 hours for ¹⁷⁷Lu), take an aliquot from each vial.

-

Analyze the aliquots by HPLC to determine the percentage of intact radiolabeled peptide.

-

Calculate the complex stability as the percentage of the initial radioactivity that remains associated with the peptide.

FAP Enzymatic Inhibition Assay (General Protocol)

This is a generalized protocol for determining the IC₅₀ of a FAP inhibitor like this compound, as specific data for this compound is not publicly available.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound at various concentrations

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the FAP enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (known FAP inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic FAP substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Migration and Invasion Assay (General Protocol)

This protocol, based on the Boyden chamber assay, can be used to assess the effect of this compound on the migration and invasion of FAP-expressing cells.[4][5][6]

Materials:

-

FAP-expressing cells (e.g., cancer-associated fibroblasts or FAP-transfected cell line)

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Cell culture medium (serum-free and serum-containing)

-

This compound at various concentrations

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Seed FAP-expressing cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound. For invasion assays, the inserts should be pre-coated with Matrigel.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 24-48 hours).

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several microscopic fields for each insert.

-

Quantify the extent of migration/invasion and compare the different treatment groups to the control.

Conclusion

The initial in vitro studies on this compound have primarily focused on its characteristics as a radiopharmaceutical, demonstrating high stability and radiochemical purity when labeled with ⁶⁸Ga and ¹⁷⁷Lu. While these studies are crucial for its clinical application in theranostics, a comprehensive in vitro pharmacological profile, including its direct inhibitory potency (IC₅₀) and binding affinity (Kd) for FAP, is not yet widely published. The provided experimental protocols offer a framework for conducting such investigations, which are essential for a complete understanding of this compound's mechanism of action and its potential as a targeted therapeutic agent. Further research into its effects on FAP-mediated signaling pathways and cellular functions will provide deeper insights into its anti-tumor activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. protocols.io [protocols.io]

3BP-3940 for Non-Invasive Tumor Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3BP-3940, a promising peptide-based agent for the non-invasive imaging of solid tumors. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its use, and visualize critical pathways and workflows.

Core Concept and Mechanism of Action

This compound is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers (over 90%).[2][3] In contrast, its expression in healthy adult tissues is negligible.[4] This differential expression makes FAP an attractive target for tumor-specific imaging and therapy.

When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound enables the visualization of FAP-expressing tumors using Positron Emission Tomography (PET). The fundamental principle of its application in non-invasive tumor imaging is detailed below.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from radiolabeling, in vitro stability, and clinical imaging studies.

Table 1: Radiolabeling and Stability of ⁶⁸Ga- and ¹⁷⁷Lu-labeled this compound

| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 | Reference |

| Radiochemical Yield (RCY), decay-corrected | ≥90% (Automated Synthesis) | 91.5 ± 9.1% (Routine Production) | [1][5] |

| Radiochemical Purity (RCP) | ≥97% (Average: 97.7 ± 0.9%) | 96.8 ± 1.2% (Routine Production) | [1][5] |

| Complex Stability in Human Serum (37°C) | >90% over 2 half-lives | >90% over 2 half-lives | [1] |

| Complex Stability in Saline (37°C) | >90% over 2 half-lives | >90% over 2 half-lives | [1] |

Table 2: Biodistribution of ⁶⁸Ga-3BP-3940 in Humans (SUVmax)

This table presents the mean Standardized Uptake Value (SUVmax) in various tissues and lesions from a first-in-human study involving 18 patients with metastatic carcinomas. Imaging was performed 60 minutes post-injection.[2]

| Tissue / Lesion | Mean SUVmax ± SD |

| Target Tumor Lesion | 20.2 ± 5.6 |

| Hepatic Metastases | 14.5 ± 5.7 |

| Lymph Node Metastases | 15.7 ± 6.1 |

| Osseous Metastases | 12.6 ± 5.1 |

| Healthy Liver | 2.0 ± 0.5 |

| Kidneys | 4.6 ± 1.0 |

| Spleen | 1.8 ± 0.5 |

| Blood Pool | 2.1 ± 0.5 |

| Muscle | 2.1 ± 0.6 |

| Fat | 0.7 ± 0.2 |

| Bone Marrow | 1.6 ± 0.5 |

| Brain | 0.3 ± 0.1 |

| Mean Tumor-to-Liver Ratio | 20.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the preparation and evaluation of ⁶⁸Ga-3BP-3940.

Automated Radiolabeling of this compound with Gallium-68

This protocol is adapted from the automated synthesis process described for ⁶⁸Ga-3BP-3940.[1][5]

Materials:

-

Automated synthesis module (e.g., Trasis mini-All-in-One).

-

⁶⁸Ge/⁶⁸Ga generator.

-

This compound peptide precursor (50 µg).

-

Sodium acetate buffer (0.7 M, pH 5.5).

-

Sterile water for injection.

-

Sterile 0.9% sodium chloride for injection.

-

Cation-exchange and C18 purification cartridges.

-

Sterile vials and filters.

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

⁶⁸Ga Trapping: Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions.

-

Reaction Setup: In a sterile reaction vessel, combine 50 µg of this compound with 2 mL of 0.7 M sodium acetate buffer (pH 5.5).

-

Labeling Reaction: Elute the trapped ⁶⁸Ga³⁺ from the cartridge into the reaction vessel. Heat the mixture at 85°C for 20 minutes.

-

Purification: After incubation, pass the reaction mixture through a C18 cartridge to trap the labeled peptide and separate it from unreacted ⁶⁸Ga.

-

Formulation: Wash the C18 cartridge with sterile water. Elute the purified ⁶⁸Ga-3BP-3940 using an ethanol/water mixture into a sterile vial containing 0.9% sodium chloride.

-

Final Product: The final product is a sterile, injectable solution of ⁶⁸Ga-3BP-3940 ready for quality control.

Quality Control using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for determining the radiochemical purity (RCP) of ⁶⁸Ga-3BP-3940.[1][5]

Materials:

-

HPLC system with a UV detector and a radioactivity detector.

-

C18 analytical column.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

⁶⁸Ga-3BP-3940 sample.

-

Unlabeled this compound standard.

Procedure:

-

System Setup: Equilibrate the HPLC system with the starting mobile phase conditions.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 95% Mobile Phase A / 5% Mobile Phase B to 5% Mobile Phase A / 95% Mobile Phase B over 15-20 minutes.

-

UV Detection: 220 nm.

-

Radioactivity Detection: Appropriate settings for Gallium-68.

-

-

Sample Injection: Inject a small volume (e.g., 10-20 µL) of the final ⁶⁸Ga-3BP-3940 product.

-

Data Analysis:

-

Record both the UV and radioactivity chromatograms.

-

Identify the peak corresponding to ⁶⁸Ga-3BP-3940 in the radioactivity chromatogram.

-

Calculate the radiochemical purity by dividing the area of the main product peak by the total area of all radioactive peaks.

-

The retention time of the product can be confirmed by comparing it to the retention time of the non-radioactive [natGa]Ga-3BP-3940 standard.[5]

-

Patient Imaging Protocol

This protocol is based on the first-in-human study of ⁶⁸Ga-FAP-3BP-3940.[2][5]

Procedure:

-

Patient Preparation: No specific patient preparation such as fasting is required.

-

Dose Administration: Administer approximately 150 MBq of ⁶⁸Ga-3BP-3940 intravenously.[5] The injected peptide mass is typically low (e.g., 17 µg).[5]

-

Uptake Time: Allow for an uptake period of 60 minutes.

-

Image Acquisition: Perform a whole-body PET/CT scan from the vertex to the mid-thigh.

-

Image Analysis: Reconstruct and analyze the images. Calculate SUVmax in tumors and normal organs for quantitative assessment of tracer uptake.

Conclusion

This compound, when radiolabeled with Gallium-68, is a highly effective agent for the non-invasive imaging of FAP-positive solid tumors. Its favorable characteristics, including high radiochemical purity, stability, and excellent tumor-to-background ratios, underscore its potential as a valuable diagnostic tool in oncology.[2] The prolonged tumor retention of this peptide-based agent also makes it a strong candidate for theranostic applications when labeled with therapeutic radionuclides like Lutetium-177.[4][6][7] Further large-scale clinical trials are warranted to fully establish its clinical utility.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]